methyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Description
Historical Context of Indazole Chemistry
The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in 1883, who first synthesized and characterized the parent indazole compound through thermal treatment of ortho-hydrazine cinnamic acid. Fischer's fundamental contribution established indazole as a distinct heterocyclic system, defining it as "a pyrazole ring fused with the benzene ring". This groundbreaking work laid the foundation for understanding the unique chemical properties and reactivity patterns that distinguish indazoles from other nitrogen-containing heterocycles.
The evolution of indazole chemistry throughout the late nineteenth and early twentieth centuries revealed the amphotheric nature of these compounds, with researchers discovering that indazoles could function both as acids and bases depending on reaction conditions. Early investigations established critical acid-base equilibrium constants, demonstrating that indazole could be protonated to form indazolium cations with a pKa value of 1.04, or deprotonated to yield indazolate anions with a pKa of 13.86. These fundamental chemical properties would later prove essential for understanding the behavior of complex indazole derivatives like this compound.
The development of synthetic methodologies for functionalized indazoles gained momentum during the mid-twentieth century, as researchers recognized the potential biological activities associated with various substitution patterns. The emergence of specialized synthetic routes, including the Davis-Beirut reaction for generating 2H-indazoles, expanded the accessible chemical space within this heterocyclic family. Historical advances in nitrosation chemistry, particularly the work described by Büchi in 1986, provided alternative approaches to 3-functionalized indazoles through multistep pathways involving oxime intermediates.
Contemporary indazole chemistry has benefited from advances in structure-based drug design and modern synthetic techniques, enabling the preparation of increasingly complex derivatives with precise control over substitution patterns. The historical progression from Fischer's initial discoveries to modern pharmaceutical applications demonstrates the enduring importance of indazole chemistry in both fundamental research and practical applications.
Classification and Nomenclature Systems
This compound belongs to the broader class of indazole derivatives, which are systematically classified as bicyclic heterocyclic compounds containing nitrogen atoms within their ring structure. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as methyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate, reflecting the systematic naming conventions for complex organic molecules. Alternative nomenclature systems recognize this compound as 1H-indazole-3-carboxylic acid, 5-(phenylmethoxy)-, methyl ester, emphasizing the carboxylic acid derivative nature of the molecule.
The classification hierarchy places indazoles within the azoles family, specifically as diazaindenes, distinguishing them from related heterocycles such as indoles and benzimidazoles. The numerical designation system identifies positions within the indazole ring, with position 1 corresponding to the nitrogen atom bearing the hydrogen substituent in 1H-indazole tautomers. This positional numbering system proves essential for describing substitution patterns and understanding structure-activity relationships within the indazole family.
Systematic classification schemes recognize two primary tautomeric forms of indazoles: 1H-indazole and 2H-indazole, with the 1H-tautomer representing the thermodynamically more stable configuration. This compound specifically adopts the 1H-tautomeric form, as indicated by its systematic nomenclature. The compound's classification as an indazole-3-carboxylate derivative places it within a subset of functionalized indazoles bearing carboxylic acid derived functionalities at the 3-position.
Chemical database systems employ multiple identifier schemes for cataloguing indazole derivatives, including Chemical Abstracts Service registry numbers, International Chemical Identifier codes, and simplified molecular input line entry system notations. These systematic identification methods ensure precise communication within the scientific community and facilitate comprehensive literature searches across diverse chemical databases.
Significance in Heterocyclic Chemistry Research
Indazole derivatives, including this compound, occupy a position of considerable importance within heterocyclic chemistry research due to their diverse biological activities and synthetic versatility. Research investigations have demonstrated that indazole-containing compounds exhibit broad pharmacological profiles, encompassing antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities. The significance of these compounds extends beyond their biological properties to include their utility as synthetic intermediates and their role in advancing fundamental understanding of heterocyclic reactivity patterns.
Contemporary research emphasizes the development of indazole derivatives as potential therapeutic agents, with multiple compounds progressing through clinical development pipelines. The structural diversity achievable within the indazole framework enables medicinal chemists to fine-tune molecular properties for specific biological targets. Research findings indicate that substituent modifications at various positions of the indazole ring can dramatically influence both potency and selectivity profiles.
The synthetic accessibility of indazole derivatives through multiple established methodologies contributes significantly to their research importance. Modern synthetic approaches, including metal-catalyzed coupling reactions, nitrosation procedures, and cycloaddition methodologies, provide researchers with flexible tools for constructing complex indazole architectures. These synthetic capabilities enable systematic structure-activity relationship studies essential for drug discovery and development programs.
Mechanistic studies of indazole derivatives have provided insights into fundamental principles governing heterocyclic reactivity and biological activity. Research investigations have elucidated the role of electronic effects, steric interactions, and conformational preferences in determining both chemical behavior and biological responses. These fundamental insights contribute to the broader understanding of heterocyclic chemistry and inform rational design strategies for future compound development.
| Research Area | Key Findings | Significance |
|---|---|---|
| Biological Activity | Diverse pharmacological profiles including antimicrobial, anticancer, and cardiovascular effects | Establishes therapeutic potential across multiple disease areas |
| Synthetic Methodology | Multiple established synthetic routes enabling diverse substitution patterns | Provides flexible access to compound libraries for biological screening |
| Structure-Activity Relationships | Substitution pattern effects on biological activity and selectivity | Guides rational design strategies for lead optimization |
| Mechanistic Understanding | Electronic and conformational factors governing reactivity | Informs fundamental principles of heterocyclic chemistry |
Structural Overview of this compound
This compound possesses a complex molecular architecture characterized by the molecular formula C16H14N2O3 and a molecular weight of 282.29 grams per mole. The compound's structure centers around a 1H-indazole core, which consists of a benzene ring fused to a pyrazole ring, with the hydrogen atom positioned at the 1-nitrogen atom to establish the preferred tautomeric form. This bicyclic framework provides the fundamental structural foundation upon which the various substituents are positioned to create the final molecular entity.
The 5-position of the indazole ring bears a benzyloxy substituent, which consists of a phenyl ring connected through a methylene bridge to an oxygen atom that forms an ether linkage with the indazole core. This benzyloxy group introduces significant molecular volume and lipophilic character to the overall structure, potentially influencing both physical properties and biological interactions. The positioning of this substituent at the 5-position places it on the benzene portion of the indazole system, where it can participate in various intermolecular interactions.
The 3-position of the indazole ring contains a carboxylate ester functionality in the form of a methyl ester group. This carboxylate substituent introduces polar character to the molecule while maintaining ester functionality that could undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid. The carboxylate group at the 3-position is strategically positioned on the pyrazole portion of the indazole system, creating potential for hydrogen bonding interactions and coordination with metal centers.
Structural analysis reveals several key molecular features that contribute to the compound's overall properties and potential reactivity patterns. The presence of both electron-donating (benzyloxy) and electron-withdrawing (carboxylate) substituents creates an electronic distribution that influences the chemical behavior of the indazole ring system. The molecular structure incorporates multiple potential sites for intermolecular interactions, including hydrogen bond acceptors in the ether oxygen and carbonyl oxygen atoms, as well as aromatic systems capable of pi-pi stacking interactions.
| Structural Feature | Description | Molecular Impact |
|---|---|---|
| Indazole Core | Bicyclic system with fused benzene and pyrazole rings | Provides fundamental heterocyclic framework with defined electronic properties |
| Benzyloxy Substituent | Phenylmethoxy group at 5-position | Introduces lipophilic character and steric bulk |
| Methyl Carboxylate | Ester functionality at 3-position | Contributes polar character and potential for hydrolysis |
| Molecular Formula | C16H14N2O3 | Defines elemental composition and molecular weight of 282.29 g/mol |
The three-dimensional molecular geometry of this compound reflects the planar nature of the indazole core with out-of-plane orientations for the benzyloxy and carboxylate substituents. This spatial arrangement creates a molecular shape that balances planarity with three-dimensional complexity, potentially influencing molecular recognition events and crystal packing interactions. The conformational flexibility inherent in the benzyloxy substituent allows for multiple spatial orientations, which may be important for biological activity and solid-state properties.
Physical property predictions based on the molecular structure suggest moderate lipophilicity with calculated LogP values around 2.93, indicating balanced hydrophilic and lipophilic character. The presence of hydrogen bond acceptor sites contributes to potential solubility in polar solvents, while the aromatic character promotes interactions with organic media. These structural features combine to create a compound with intermediate polarity suitable for various chemical and biological applications.
Properties
IUPAC Name |
methyl 5-phenylmethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)15-13-9-12(7-8-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVYMUGMPJIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670313 | |
| Record name | Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-62-6 | |
| Record name | Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Anti-inflammatory properties : The compound has been investigated for its potential to inhibit inflammatory pathways.
- Anticancer effects : Research indicates that it may possess anticancer properties by modulating various cellular pathways.
- Enzyme inhibition : It acts as an enzyme inhibitor, affecting specific metabolic pathways.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This is particularly relevant in the context of cancer and inflammatory diseases.
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that regulate cell proliferation and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Benzyl Substitution : The presence of a benzyl group enhances lipophilicity and biological activity, making the compound more effective in various assays.
- Functional Group Variations : Modifications to the carboxylate and benzyloxy groups can lead to significant changes in potency. For instance, replacing the benzyl group with other substituents often results in reduced activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Table 1: Biological Activities of this compound
| Activity Type | Assay Type | Result |
|---|---|---|
| Anti-inflammatory | LPS-induced cytokine assay | Significant reduction |
| Anticancer | MTT assay on cancer cells | IC50 values < 10 µM |
| Enzyme inhibition | Enzyme kinetics | IC50 values < 5 µM |
Table 2: Structure-Activity Relationship Insights
| Modification | Activity Change | Notes |
|---|---|---|
| Benzyl group present | Enhanced potency | Key for biological activity |
| Carboxylate group | Essential for activity | Critical for binding |
| Benzyloxy substitution | Improves lipophilicity | Affects solubility |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate has been investigated for its anticancer , anti-inflammatory , and antimicrobial properties .
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies have shown significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in managing inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound can inhibit certain bacterial strains, highlighting its potential in treating infections .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in various reactions, including:
- Suzuki-Miyaura Coupling : This reaction is essential for forming carbon-carbon bonds, crucial for creating biaryl compounds .
- Synthesis of Heterocycles : It serves as a starting material for synthesizing new heterocyclic compounds with observed anti-inflammatory properties .
Biochemical Studies
The compound plays a role in studying the structure-activity relationships of indazole derivatives, helping researchers understand their biological activities and therapeutic potentials .
Anticancer Efficacy
A notable study evaluated various indazole derivatives, including this compound. The results indicated that these derivatives could enhance caspase-3 activity, leading to increased apoptosis in cancer cells . Molecular docking studies also revealed that the compound effectively binds to the colchicine-binding site on tubulin, disrupting microtubule stability and inhibiting cancer cell proliferation .
Mechanism Exploration
Research has focused on elucidating the mechanisms through which this compound exerts its biological effects. Studies suggest that it acts as a cannabinoid receptor (CB1) agonist, influencing pathways related to pain sensation and mood regulation .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Benzyloxy (Target Compound): The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective deprotection in multi-step syntheses . Trifluoromethoxy: The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in optimizing drug candidates . Amino/Nitro: The amino group (electron-donating) and nitro group (electron-withdrawing) exhibit contrasting electronic effects, influencing reactivity in nucleophilic or electrophilic substitutions .
Ester Variations :
Pharmacological and Industrial Relevance
- Methoxy Derivatives : Critical intermediates in synthesizing Apixaban, a direct Factor Xa inhibitor .
- Amino Derivatives: Serve as building blocks for functionalized indazoles in kinase inhibitor development .
- Halogenated Analogs (Bromo) : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds .
Preparation Methods
Direct N-alkylation of Indazole
- Starting from indazole, the key step involves selective substitution at the 5-position with a benzyloxy group.
- The process typically employs benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Dissolve indazole in a polar aprotic solvent like dimethylformamide (DMF).
- Add benzyl bromide and K₂CO₃.
- Reflux the mixture at 80–100°C for several hours.
- The benzyloxy group attaches selectively at the 5-position through nucleophilic substitution.
Indazole + Benzyl Bromide + K₂CO₃ → 5-(Benzyloxy)-1H-indazole
Cyclization of Benzyl-Substituted Precursors
- Synthesize a benzyl-substituted precursor, such as 2-nitrobenzyl derivatives, followed by cyclization under reductive or basic conditions to form the indazole ring.
- Use of Lewis acids (e.g., AlCl₃) or acid catalysts to promote cyclization.
- Post-cyclization, methylation at the 3-position can be achieved via esterification with methyl chloroformate or methyl iodide.
Methylation at the 3-Position (Ester Formation)
- Once the benzyloxy-indazole core is obtained, esterification at the 3-position involves methylation with methylating agents such as iodomethane or dimethyl sulfate.
- The methylation is performed in a suitable solvent like acetone or methanol, often under reflux, with a base such as sodium hydroxide or potassium carbonate.
5-(Benzyloxy)-1H-indazole + Methylating agent (e.g., CH₃I) → this compound
Optimization of Reaction Conditions
| Parameter | Optimization Strategy | Effect on Yield & Purity |
|---|---|---|
| Solvent | Use polar aprotic solvents like DMF, DMSO, or alcohols (methanol, ethanol) | Enhances solubility and reaction rate |
| Temperature | Reflux conditions (~80–100°C) | Ensures complete substitution without decomposition |
| Base | K₂CO₃, NaH, or sodium alkoxides | Promotes nucleophilic substitution and deprotection |
| Methylating Agent | Excess methylating agent (2 equivalents) | Improves methylation efficiency and reduces side-products |
| Reaction Time | 3–6 hours | Sufficient for high conversion; monitored via TLC or HPLC |
Data Tables of Key Reactions
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-alkylation | Indazole + Benzyl bromide + K₂CO₃ | Reflux in DMF, 80°C, 4–6 h | 70–85 | High regioselectivity at 5-position |
| Esterification | Methyl iodide + Deprotonated benzyloxy-indazole | Reflux in methanol | 80–90 | Purification via chromatography or recrystallization |
| Deprotection (if needed) | Hydrogen gas + Pd/C | Room temperature, H₂ atmosphere | 90–95 | For subsequent derivatizations |
Research Findings and Literature Support
- Synthesis of 5-(benzyloxy)-1H-indazole has been described with yields exceeding 70% using benzyl bromide and potassium carbonate in DMF, emphasizing the importance of temperature control and excess reagent for regioselectivity.
- Methyl ester formation via methylation with methyl iodide or dimethyl sulfate in alcohol solvents yields high purity products, with reported yields up to 90%.
- Alternative routes involving diazotization and cyclization have been explored, providing concise pathways to the indazole core with high regioselectivity, especially when employing microwave-assisted synthesis or continuous flow reactors for scale-up.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-(benzyloxy)-1H-indazole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., 3-formyl-indazole derivatives) with sodium acetate in acetic acid, as demonstrated in analogous indazole carboxylate syntheses . Key optimizations include adjusting stoichiometric ratios (e.g., 1.1 equiv of formyl derivatives) and reaction times (3–5 hours). Monitoring by TLC or HPLC ensures intermediate conversion. Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR and LC-MS for structural validation. For example, -NMR should show characteristic peaks for the benzyloxy group (δ 5.2–5.4 ppm for OCHPh) and the methyl ester (δ 3.9–4.1 ppm) . High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]) with <2 ppm error. Purity (>95%) is assessed via HPLC using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (nitrile gloves, safety goggles), and work in a fume hood to avoid inhalation (P261/P271). Store in airtight containers at 2–8°C to prevent degradation (P403+P233) . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed waste management .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in kinase inhibition assays?
- Methodological Answer : Synthesize analogs by modifying the benzyloxy group (e.g., substituting with trifluoromethoxy or methoxy groups) and evaluate inhibitory activity against kinases (e.g., Akt1) using fluorescence polarization assays. Compare IC values to correlate substituent effects with potency. Computational docking (e.g., AutoDock Vina) can predict binding interactions at ATP-binding sites .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Impurities like unreacted 5-hydroxy-indazole precursors or ester hydrolysis products require UPLC-MS/MS with a BEH C18 column (1.7 µm). Use gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions (e.g., m/z 325→281 for the parent compound). Quantify impurities against calibrated standards (0.1–1.0% detection limit) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h) to assess ester hydrolysis.
- Thermal stress : Heat at 40–60°C for 72h in sealed vials.
- Oxidative stress : Expose to 3% HO.
Analyze degradation products via -NMR and LC-MS. Stability is optimal at pH 6–7 and ≤25°C .
Q. What strategies mitigate low solubility of this compound in aqueous biological buffers?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For in vivo studies, formulate as nanoemulsions using Tween 80 and soybean oil (1:4 ratio) to enhance bioavailability. Dynamic light scattering (DLS) confirms particle size <200 nm .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s fluorescence properties. How can researchers validate these findings?
- Methodological Answer : Perform fluorescence spectroscopy (excitation/emission: 280/350 nm) in ethanol and PBS. Compare quantum yields with structurally similar indazole derivatives (e.g., methyl 5-hydroxy-indazole-3-carboxylate). Discrepancies may arise from solvent polarity or impurities; thus, ultra-pure samples (HPLC ≥99%) are critical .
Q. Some studies report antitumor activity, while others show no efficacy. What experimental variables could explain this?
- Methodological Answer : Variability may stem from cell line selection (e.g., p53 status in HCT116 vs. HeLa), dosing schedules, or metabolite interference. Use isogenic cell models and pharmacokinetic profiling (plasma/tissue LC-MS) to clarify exposure-response relationships. Include positive controls (e.g., doxorubicin) to validate assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
